3,6-Dimethyl-2-nitrophenol

Physicochemical property Solubility Isomer differentiation

Researchers requiring reproducible synthetic outcomes know that isomer choice is critical. 3,6-Dimethyl-2-nitrophenol (CAS 71608-10-1) provides a non-interchangeable scaffold where the 3,6-dimethyl-2-nitro substitution pattern precisely controls electronic and steric properties. • High-yield precursor: 94% reduction to 2-amino-3,6-dimethylphenol. • Predictable physicochemical profile: logP 2.7, aqueous solubility 0.85 g/L. • Bulk supply with full QC documentation; ambient shipping.

Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
CAS No. 71608-10-1
Cat. No. B1347391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-2-nitrophenol
CAS71608-10-1
Molecular FormulaC8H9NO3
Molecular Weight167.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)C)O)[N+](=O)[O-]
InChIInChI=1S/C8H9NO3/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4,10H,1-2H3
InChIKeyVIQHHRZADKSPIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dimethyl-2-nitrophenol Overview


3,6-Dimethyl-2-nitrophenol (CAS: 71608-10-1), also known as 2,5-Dimethyl-6-nitrophenol, is an organic compound belonging to the class of nitrophenols. Its structure consists of a phenolic ring substituted with two methyl groups at the 3 and 6 positions and a nitro group at the 2 position . It is a yellow crystalline solid with a molecular weight of 167.16 g/mol and is primarily utilized as a versatile intermediate in organic synthesis [1]. Its key physicochemical properties, such as a calculated logP (XlogP) of 2.7, a polar surface area of 66 Ų, and limited aqueous solubility, are characteristic of a lipophilic small molecule scaffold suitable for further chemical modification [2].

Why 3,6-Dimethyl-2-nitrophenol Is Irreplaceable


In research and industrial applications, substituting 3,6-Dimethyl-2-nitrophenol with a closely related nitrophenol analog can lead to divergent experimental or synthetic outcomes. This is because the precise positioning of the methyl and nitro substituents on the phenol ring directly governs the compound's key physicochemical properties, including solubility, lipophilicity, and electronic density [1]. For instance, the calculated aqueous solubility of 3,6-Dimethyl-2-nitrophenol is 0.85 g/L, which differs from other dimethyl-nitrophenol isomers . Such variations directly impact crucial process parameters like reaction kinetics, partitioning in biphasic systems, and bioavailability in biological assays, making the specific isomer a non-interchangeable component for consistent results.

3,6-Dimethyl-2-nitrophenol Differentiation Evidence


Aqueous Solubility vs. Positional Isomer

3,6-Dimethyl-2-nitrophenol exhibits a calculated aqueous solubility of 0.85 g/L at 25°C . This is higher than the calculated solubility of its positional isomer, 2,5-Dimethyl-3-nitrophenol (CAS 65151-57-7), which is reported as 0.7 g/L under the same conditions .

Physicochemical property Solubility Isomer differentiation

Lipophilicity (LogP) vs. Nitrophenols

The target compound has a calculated XlogP value of 2.7 [1]. In comparison, the less substituted analog 2-Nitrophenol (CAS 88-75-5) has a significantly lower XlogP of 1.79, while 4-Nitrophenol (CAS 100-02-7) has a value of 1.91 [2]. This indicates that the dimethyl substitution on 3,6-Dimethyl-2-nitrophenol substantially increases its lipophilicity.

Lipophilicity Physicochemical property ADME

Electron-Donating Effect on Phenolic Acidity

The presence of two electron-donating methyl groups on the phenol ring decreases the acidity of 3,6-Dimethyl-2-nitrophenol relative to simpler nitrophenols. While a direct experimental pKa is not specified for the target compound, the class-level inference is that its pKa is higher than that of unsubstituted 2-Nitrophenol (pKa ~7.2) [1]. This is due to the destabilization of the phenoxide ion by the inductive electron-donating effect of the methyl groups.

pKa Acidity Electronic effects

Steric Hindrance & Regioselectivity

3,6-Dimethyl-2-nitrophenol is employed as a building block for further modifications, such as the reduction of its nitro group to an amino group with 94% yield using H₂ and Pd/C [1]. The specific substitution pattern, particularly the 3,6-dimethyl groups flanking the 2-nitro group, introduces unique steric hindrance that can influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions compared to less hindered nitrophenols. For instance, this steric bulk can direct incoming electrophiles to the less hindered 4-position.

Synthetic utility Regioselectivity Steric hindrance

3,6-Dimethyl-2-nitrophenol Applications


Hindered o-Aminophenol Synthesis

As demonstrated by its high-yield (94%) reduction to 2-amino-3,6-dimethylphenol [1], 3,6-Dimethyl-2-nitrophenol is an ideal precursor for synthesizing ortho-aminophenol analogs with a specific, sterically demanding substitution pattern. This is directly relevant for the development of novel catalysts, ligands for metal complexes, and bioactive molecules where this precise aminophenol scaffold is a critical structural requirement.

Agrochemical & Bioactive Development

The compound serves as a key building block in organic reactions to create active ingredients for crop protection [2]. Its unique combination of methyl and nitro functional groups provides a versatile handle for further chemical transformations, enabling the development of compounds with selective biological activity. Its enhanced lipophilicity (XlogP 2.7) compared to simpler nitrophenols [3] suggests it is a more suitable scaffold for designing molecules intended to interact with hydrophobic biological targets.

Dye and Pigment Precursor

3,6-Dimethyl-2-nitrophenol is utilized in the manufacturing of dyes and pigments [2]. The specific electron density distribution, influenced by its substitution pattern, directly impacts the chromophoric properties of the final dye molecule. Its distinct solubility profile (0.85 g/L) and steric properties, compared to other nitrophenols , allow for fine-tuning of pigment properties like crystallinity and solubility in application media.

Nitration and Nitro Transfer Reactions

The compound has been described as a high-yield source of nitric acid and is used as a solvent in the nitration of aromatic compounds, converting benzene to phenyl nitrate and naphthalene to 1-naphthyl nitrate . This specific application highlights its unique reactivity, where its less acidic phenolic proton (inferred from class-level knowledge) and specific steric environment may contribute to its efficacy in transferring a nitro group or mediating nitration reactions.

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